molecular formula C8H6N2O2 B1601178 Methyl 3-cyanopyridine-2-carboxylate CAS No. 53940-11-7

Methyl 3-cyanopyridine-2-carboxylate

Cat. No. B1601178
CAS RN: 53940-11-7
M. Wt: 162.15 g/mol
InChI Key: GAWKMHTZRPFQCO-UHFFFAOYSA-N
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Description

“Methyl 3-cyanopyridine-2-carboxylate” is an organic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-cyanopyridine-2-carboxylate” were not found, related compounds have been synthesized using various methods . For instance, trifluoromethylpyridines, which share a similar structure, have been synthesized for use in agrochemical and pharmaceutical ingredients . Another related compound, methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates, was synthesized based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .


Molecular Structure Analysis

The molecular structure of “Methyl 3-cyanopyridine-2-carboxylate” consists of a pyridine ring with a carboxylate group at the 2-position and a cyano group at the 3-position .


Physical And Chemical Properties Analysis

“Methyl 3-cyanopyridine-2-carboxylate” is a light-red to brown solid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Method of Application

In one study, a structurally related molecule, “methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate”, was synthesized based on the reported anti-inflammatory activity of another molecule . The synthesis involved dissolving “methyl 2-chloro nicotinoate” and “methyl thioglycolate” in anhydrous DMF, adding potassium carbonate, and heating the reaction mixture to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture was then cooled and poured into water, and the aqueous solution was extracted with ethyl acetate .

Results or Outcomes

The desired product, “methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate”, was obtained as brown crystals with a yield of 60.0% . The compound was characterized using various analytical techniques, including mass spectrometry and infrared spectroscopy .

Application in Antiproliferative Activity Research

“Methyl 3-cyanopyridine-2-carboxylate” and its derivatives have been studied for their antiproliferative activity .

Method of Application

In a study, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . The reaction yielded 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles and 2-oxo-hexahydroquinoline-3-carbonitriles .

Results or Outcomes

The results revealed that the pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) showed significant activity .

Application in Antitumor Activity Research

“Methyl 3-cyanopyridine-2-carboxylate” and its derivatives have been studied for their antitumor activity .

Method of Application

In a study, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . The reaction yielded 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles and 2-oxo-hexahydroquinoline-3-carbonitriles .

Results or Outcomes

The results revealed that the pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) showed significant activity .

properties

IUPAC Name

methyl 3-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWKMHTZRPFQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508781
Record name Methyl 3-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyanopyridine-2-carboxylate

CAS RN

53940-11-7
Record name Methyl 3-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using a procedure similar to that described for 6H-pyrido[2,3-d]pyridazin-5-one derivatives (Examples 5), 3-carbamoylpicolinic acid (1.5 mmol) was reacted with excess MsCl (4.0 mmol) to yield methyl 3-cyanopicolinate (1.2 mmol). Methyl 3-cyanopicolinate (1.2 mmol), Sc(OTf)3 (0.02 mmol), and diaminopropane (3.0 mmol) were combined and heated at 80° C. for 1 h to yield 7.8-dihydro-6H-1,5,8a-triaza-fluoren-9-one, which was treated with excess hydrazine hydrate (5.0 mmol) in EtOH at RT to yield compound 5-(3-amino-propylamino)-7H-pyrido[2,3-d]pyrido[2,3-d]pyridazin-8-one (0.75 mmol) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
4 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DF Mann, RU Byerrum - Journal of Biological Chemistry, 1974 - Elsevier
… ester of quinolinic acid inhibited more effectively than either methyl-3-amidopyridine-2carboxylate or methyl-3-cyanopyridine-2-carboxylate, … Methyl 3-cyanopyridine-2-carboxylate …
Number of citations: 55 www.sciencedirect.com
AD Dunn - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
… Methyl 3-cyanopyridine-2-carboxylate and methyl 3-cyanopyridine-4carboxylate were prepared by the literature method [7]. Methyl 2-cyanopyridine-3-carboxylate was obtained from 2-…
Number of citations: 7 onlinelibrary.wiley.com
AM Allsebrook - 1998 - search.proquest.com
… of quinolinic acid (8) does inhibit the enzyme, and more significantly than the other 2-methyl esters, methyl 3-aminopyridine2-carboxylate (9) and methyl 3-cyanopyridine-2-carboxylate (…
Number of citations: 3 search.proquest.com
ZI Bello - 2008 - search.proquest.com
Quinolinate phosphoribosyltransferase (QAPRTase, EC 2.4. 2.19) catalyzes an unusual phosphoribosyl transfer that is linked to a decarboxylation reaction to form the NAD precursor …
Number of citations: 0 search.proquest.com
RA Hiles - 1970 - search.proquest.com
… methyl 3-cyanopyridine-2-carboxylate precipitated. Carefully watched recrystallization from water completed the purification and i solation of the methyl 3-cyanopyridine-2carboxylate, …
Number of citations: 2 search.proquest.com

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